Trifluoroacetyl acetonate,aluminum
Description
Significance of Beta-Diketone Ligands in Coordination Chemistry
Beta-diketone ligands are a cornerstone in the field of coordination chemistry, prized for their versatility and strong chelating properties. alfachemic.com These organic compounds, characterized by two ketone groups separated by a single carbon atom, can form stable complexes with a vast array of metal ions. researchgate.netnih.gov The bidentate nature of these ligands, where both oxygen atoms coordinate to the metal center, results in the formation of a stable six-membered ring, a key factor in the stability of the resulting complexes. researchgate.net
The applications of metal β-diketonate complexes are extensive and varied, ranging from their use as catalysts and heat stabilizers to their role in the development of luminescent materials and as precursors for chemical vapor deposition (CVD). alfachemic.comresearchgate.net Their ability to form volatile complexes is particularly crucial for techniques like CVD, which is used to create thin films of metal oxides. niscpr.res.in Furthermore, the electronic and steric properties of the β-diketone ligand can be readily tuned by modifying the substituents on the ligand backbone, allowing for precise control over the properties of the final metal complex. rsc.org
Unique Properties Conferred by Fluorine Substitution on Acetylacetonate (B107027) Ligands
The introduction of fluorine atoms onto the acetylacetonate ligand, to form trifluoroacetylacetonate, imparts a range of unique and advantageous properties to the resulting metal complexes. Fluorine's high electronegativity significantly alters the electronic landscape of the ligand, which in turn influences the properties of the aluminum complex. nsf.gov
One of the most notable effects of fluorination is the enhancement of the Lewis acidity of the metal center. acs.org This increased acidity can lead to enhanced catalytic activity in various chemical transformations. Additionally, fluorination often increases the volatility and thermal stability of the metal complex, making aluminum trifluoroacetylacetonate an even more suitable precursor for CVD applications compared to its non-fluorinated counterpart. nsf.gov The presence of fluorine can also influence the solubility of the complex, often rendering it more soluble in nonpolar or fluorous solvents. nsf.gov In the realm of materials science, fluorinated β-diketonate ligands are instrumental in creating materials with unique optical and magnetic properties. nih.govrsc.org
Historical Development and Evolution of Research on Aluminum Beta-Diketonate Compounds
Research into aluminum β-diketonate compounds has a rich history, evolving from fundamental coordination chemistry studies to sophisticated applications in materials science and catalysis. Early research focused on the synthesis, structure, and basic properties of these complexes, including the well-studied aluminum acetylacetonate, Al(acac)₃. niscpr.res.inresearchgate.net These foundational studies established the octahedral geometry of the aluminum center and the bidentate coordination of the acetylacetonate ligands. researchgate.net
Over the decades, the focus of research has shifted towards leveraging the unique properties of these compounds. A significant area of development has been their use as precursors for the synthesis of alumina (B75360) (Al₂O₃) materials. niscpr.res.in The ability of aluminum acetylacetonate to decompose cleanly at relatively low temperatures to form alumina has made it a valuable precursor for creating thin films, nanoparticles, and other nanostructured materials via techniques like CVD and sol-gel processes. niscpr.res.inresearchgate.net More recent research has explored the modification of the β-diketonate ligand, including fluorination, to fine-tune the properties of the resulting aluminum complexes for specific applications, such as catalysis and advanced materials. acs.orgrsc.org The study of the kinetics and mechanisms of reactions involving these complexes, such as optical inversion, has also been a continuing area of interest. acs.org
Overview of Key Research Domains and Outstanding Questions for Aluminum Trifluoroacetylacetonate
Current and future research on aluminum trifluoroacetylacetonate is concentrated on several key domains, driven by the compound's unique properties. One of the primary areas of investigation is its application in materials science, particularly as a precursor for the deposition of aluminum-containing thin films. The precise control over film properties through the tailored decomposition of this precursor remains an active area of study. rsc.org
In catalysis, the enhanced Lewis acidity of the aluminum center in the fluorinated complex opens up possibilities for its use in a variety of organic reactions. Researchers are exploring its efficacy as a catalyst for polymerization reactions, such as the ring-opening polymerization of lactide, and other transformations that benefit from a highly electrophilic metal center. acs.org
Despite the progress made, several outstanding questions remain. A deeper understanding of the gas-phase decomposition mechanism of aluminum trifluoroacetylacetonate is crucial for optimizing its use in CVD processes. rsc.org The relationship between the ligand structure and the resulting material's properties is another area that requires further exploration to enable the rational design of precursors for specific applications. Furthermore, the full potential of this compound in catalysis is yet to be realized, and the discovery of new catalytic applications remains a significant research goal.
Data Tables
Table 1: Physicochemical Properties of Aluminum Trifluoroacetylacetonate
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₂AlF₉O₆ | evitachem.com |
| Molecular Weight | 486.22 g/mol | evitachem.com |
| Appearance | White solid | wikipedia.org |
| Melting Point | 190-193 °C | wikipedia.org |
| Boiling Point | 315 °C | wikipedia.org |
| Solubility | Low in water; soluble in organic solvents | wikipedia.orgsigmaaldrich.com |
Table 2: Selected Spectroscopic Data for Aluminum Acetylacetonate Complexes
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |
| FTIR (Al-O stretch) | Al-O vibration | ~990 and ~740 | researchgate.net |
| FTIR (Al-O bend) | Al-O vibration | ~450 and ~420 | researchgate.net |
| ¹H NMR (Al(acac)₃) | CH proton | ~5.5 ppm | oup.com |
| ¹H NMR (Al(acac)₃) | CH₃ protons | ~2.0 ppm | oup.com |
Table 3: Thermal Decomposition Data
| Compound | Decomposition Onset | Key Products | Reference |
| Al(C₅H₇O₂)₃ | ~563 K | Acetone (B3395972), Carbon Dioxide, Methane, Ketene (B1206846) | rsc.org |
| Al(C₅H₇O₂)₃ | ~200 °C | γ-alumina | niscpr.res.in |
Properties
Molecular Formula |
C15H12AlF9O6 |
|---|---|
Molecular Weight |
486.22 g/mol |
IUPAC Name |
(Z)-4-bis[[(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI Key |
RKLAZFJAXQBQNM-DJFUMVPSSA-K |
Isomeric SMILES |
CC(=O)/C=C(\O[Al](O/C(=C\C(=O)C)/C(F)(F)F)O/C(=C\C(=O)C)/C(F)(F)F)/C(F)(F)F |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O[Al](OC(=CC(=O)C)C(F)(F)F)OC(=CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Understanding
Standard Synthesis Protocols for Aluminum Trifluoroacetylacetonate
Conventional synthesis of Al(tfacac)₃ typically involves the reaction of an aluminum salt with trifluoroacetylacetone (Htfacac) in an organic solvent. A common precursor for the aluminum source is aluminum chloride (AlCl₃). evitachem.com The resulting product can then be purified through recrystallization from appropriate solvents like toluene (B28343) or ethanol (B145695) to achieve the high purity required for research and materials science applications. evitachem.com
The formation of aluminum trifluoroacetylacetonate is a chelation reaction, where the bidentate trifluoroacetylacetonate ligand coordinates to the central aluminum ion. The ligand exists in equilibrium between its keto and enol forms, with the enol tautomer being crucial for chelation.
Chelation Reaction Mechanisms: The reaction proceeds through a dissociative interchange mechanism, where the trifluoroacetylacetonate ligand displaces existing ligands (like solvent molecules or halides) from the aluminum precursor. evitachem.com The presence of electron-withdrawing trifluoromethyl (CF₃) groups on the ligand enhances the electrophilicity of the central aluminum ion. This electronic effect reduces the activation energy for the complexation reaction by approximately 15-20 kJ/mol compared to its non-fluorinated counterpart, aluminum acetylacetonate (B107027). evitachem.com This kinetic advantage facilitates rapid coordination, even at moderate temperatures. evitachem.com
Role of pH: The pH of the reaction medium is a critical parameter. The enolic proton of trifluoroacetylacetone is acidic, and its removal is necessary for the ligand to coordinate to the metal center. A base, such as sodium hydroxide (B78521) or an amine, is often added to the reaction mixture to deprotonate the ligand, thereby facilitating the chelation process. evitachem.com For related metal acetylacetonate complexes, a pH of 5.5 has been identified as suitable for successful synthesis, and buffers may be employed to maintain this optimal condition. google.com In aqueous systems for similar compounds, the pH is often adjusted to a neutral or slightly basic range (pH 7-8) to promote the precipitation of the complex. niscpr.res.inresearchgate.net
Solvent Systems: Conventional laboratory and industrial syntheses often employ aprotic solvents such as toluene or xylene. evitachem.com The choice of solvent is critical as it must dissolve the reactants and facilitate the reaction while allowing for the precipitation or recrystallization of the final product. The solubility of the final complex in different organic solvents is a key factor for purification; for instance, recrystallization from toluene or ethanol is a common final step. evitachem.com However, these processes require careful removal of water, as the complex is sensitive to hydrolysis. evitachem.com
Temperature Control: Temperature plays a significant role in the reaction kinetics. Early methods involved refluxing the reaction mixture at high temperatures (110-140°C) for extended periods (24-48 hours) to achieve yields of 70-85%. evitachem.com However, the kinetic advantage conferred by the fluorinated ligand allows for the use of more moderate temperatures, in the range of 50-80°C, while still achieving rapid complexation. evitachem.com While increased temperature generally accelerates the reaction, it can also lead to lower stability constants for the chelate, although this effect is typically minor. beloit.edu Precise temperature control is also vital during purification to avoid thermal degradation of the product. evitachem.com
Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of Al(tfacac)₃. The primary challenges in standard synthesis are the potential for hydrolysis and contamination with residual solvents. Meticulous removal of water from the reaction system is crucial to prevent the decomposition of the product. evitachem.com
Post-synthesis purification, particularly the removal of high-boiling-point solvents, presents another challenge. Incomplete solvent stripping can lead to residual contamination, which compromises the crystallinity and purity of the final product. evitachem.com The steric profile of the trifluoroacetylacetonate ligand also plays a role, favoring the formation of facial isomers due to the minimal ligand-ligand repulsion from the compact CF₃ groups, which contributes to achieving near-quantitative complexation yields (>95%) under optimized conditions. evitachem.com
Advanced Synthetic Approaches
To overcome the limitations of standard protocols, advanced synthetic methods have been developed. These approaches aim to improve efficiency, reduce environmental impact, and enhance product quality.
A significant advancement in the synthesis of Al(tfacac)₃ is the use of supercritical CO₂ (scCO₂). This solvent-free approach leverages the enhanced solubility of the fluorinated precursors in compressed CO₂ at conditions such as 20 MPa and 60°C. evitachem.com The gas-like diffusivity of scCO₂ allows for efficient penetration into the aluminum precursor matrix, leading to a high conversion rate of 98% in four hours or less. evitachem.com A key advantage is that the product is isolated as solvent-free crystals upon depressurization, which exhibit superior crystallinity compared to those grown from organic solvents. evitachem.com
| Methodology | Reaction Duration | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Conventional Solvent-Mediated | 24-48 hours | 70-85 | ~92-97 | Established, uses standard lab equipment. |
| Supercritical CO₂ (scCO₂) | ≤ 4 hours | >98 | >99 | Solvent-free, high purity, superior crystallinity, faster reaction. |
Ligand exchange, or substitution, provides an alternative route to Al(tfacac)₃. This method involves reacting an existing aluminum complex, such as an aluminum alkoxide (e.g., aluminum tri-sec-butoxide), with trifluoroacetylacetone. researchgate.net In this process, the trifluoroacetylacetonate ligands progressively replace the original alkoxy ligands to form the more thermodynamically stable Al(tfacac)₃ complex. researchgate.net This approach can be advantageous for controlling the stoichiometry and can be part of a strategy to create derivatized or polymeric materials. researchgate.net
The synthesis of Al(tfacac)₃ is increasingly being viewed through the lens of green chemistry, which seeks to reduce or eliminate the use and generation of hazardous substances. mun.ca
Key principles applicable to Al(tfacac)₃ synthesis include:
Prevention of Waste: Designing syntheses to produce minimal waste.
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. The scCO₂ method is a prime example of this principle in action, as it completely eliminates the need for organic solvents. evitachem.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The kinetic advantages of the fluorinated ligand, which allow for lower reaction temperatures, contribute to energy efficiency. evitachem.com
Use of Renewable Feedstocks: While not yet standard, future research could explore bio-based sources for reactants.
The development of solvent-free pathways and methods that allow for the recycling of solvents are direct applications of green chemistry principles, aiming to make the production of aluminum trifluoroacetylacetonate more sustainable and cost-effective. evitachem.comgoogle.com
Post-Synthetic Purification and Crystallization Techniques for Monocrystalline Growth
Following the initial synthesis of aluminum trifluoroacetylacetonate, Al(tfac)₃, the crude product often contains impurities such as unreacted starting materials, byproducts, or solvated species. The attainment of high-purity, single crystals suitable for applications like single-crystal X-ray diffraction or as precursors for chemical vapor deposition necessitates rigorous post-synthetic purification and controlled crystallization. The choice of method is dictated by the thermal stability and solubility characteristics of the Al(tfac)₃ complex.
The primary techniques employed for the purification of aluminum trifluoroacetylacetonate and analogous metal β-diketonate complexes are sublimation and recrystallization. For the subsequent growth of single crystals, methods such as slow evaporation, solvent layering, and vapor diffusion are commonly utilized.
Purification Methodologies
Sublimation is a highly effective method for purifying volatile, thermally stable compounds like metal acetylacetonates (B15086760). The trifluoromethyl groups in Al(tfac)₃ increase its volatility compared to its non-fluorinated analog, aluminum acetylacetonate (Al(acac)₃), making sublimation a particularly suitable technique. The process involves heating the crude solid under reduced pressure, causing it to transition directly into the vapor phase, leaving non-volatile impurities behind. The purified vapor then crystallizes on a cold surface. cymitquimica.comniscpr.res.in
Recrystallization is a solution-based technique that purifies compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent system at different temperatures. rochester.edu The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For fluorinated compounds, various solvent systems can be explored. rochester.eduyoutube.com
A summary of common purification techniques is presented below.
| Purification Technique | Description | Typical Conditions | Applicable Impurities |
| Sublimation | Heating a solid under vacuum to convert it directly to a gas, which is then condensed back to a pure solid on a cold surface. | Temperature: 100-200°C (estimated for Al(tfac)₃); Pressure: High vacuum (<0.1 Torr) | Non-volatile starting materials, inorganic salts, and decomposition byproducts. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the purified compound to crystallize out. | Solvent selection is key. For related Al(acac)₃, solvents like dimethylformamide (DMF), benzene, and aqueous methanol (B129727) have been used. niscpr.res.in For fluorinated compounds, systems like n-hexane/acetone (B3395972) or n-hexane/THF are common. rochester.edu | Soluble impurities that remain in the mother liquor upon cooling. |
Crystallization for Monocrystalline Growth
The growth of large, well-ordered single crystals is essential for definitive structural characterization by techniques like single-crystal X-ray diffraction. rigaku.comthermofisher.comrigaku.com This requires slow, controlled precipitation from a solution or vapor. The goal is to minimize the number of nucleation sites to encourage the growth of a few large crystals rather than many small ones.
Common techniques for growing single crystals from solution include:
Slow Evaporation: A saturated or near-saturated solution of the purified compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to gradual crystallization.
Solvent Layering (or Diffusion): A solution of the compound is carefully layered with a "non-solvent" in which the compound is insoluble. The two solvents must be miscible. As the solvents slowly mix, the solubility of the compound decreases at the interface, promoting slow crystallization.
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container that holds a volatile non-solvent. The vapor of the non-solvent diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.
The table below outlines common crystallization methods and their governing parameters.
| Crystallization Method | Principle | Key Parameters | Typical Solvents/Systems |
| Slow Evaporation | Gradual increase in concentration past the saturation point by slow removal of the solvent. | Solvent choice, temperature, rate of evaporation (controlled by container opening). | Dichloromethane, acetone, ethyl acetate, toluene. |
| Solvent Layering | Slow diffusion of a miscible non-solvent into a solution of the compound, reducing its solubility. | Choice of solvent/non-solvent pair (miscibility and density difference are important), temperature, vessel geometry. | Solution in THF or Dichloromethane; Layering with Hexane or Pentane. rochester.edureddit.com |
| Vapor Diffusion | Gradual saturation of the compound's solution by the vapor of a non-solvent. | Solvent/non-solvent volatility, temperature, container volume ratio. | Solution in Toluene; Non-solvent vapor of Pentane. |
| Sublimation | Controlled deposition of vapor onto a surface with a temperature gradient. | Temperature gradient, pressure, sublimation rate. | Not applicable (Vapor phase method). |
Research Findings
While specific literature detailing the monocrystalline growth of aluminum trifluoroacetylacetonate is sparse, extensive research on the closely related aluminum acetylacetonate provides valuable insights. For instance, single crystals of Al(acac)₃ suitable for X-ray analysis have been successfully grown by recrystallization from dimethylformamide. niscpr.res.inresearchgate.net Thermal analysis of Al(acac)₃ shows it melts around 190-195°C and boils at 315°C, with decomposition starting around 210°C, indicating a suitable temperature window for sublimation. wikipedia.orgresearchgate.netnist.gov Given that Al(tfac)₃ has a lower reported melting point of 121°C, its sublimation can be expected to occur at a correspondingly lower temperature. indofinechemical.com A study on the chemical vapor deposition of aluminum oxide from Al(tfac)₃ confirms its volatility and thermal decomposition characteristics, which are foundational to purification by sublimation. dtic.mil
Elucidation of Molecular and Supramolecular Structures
Solid-State Structural Analysis
The arrangement of molecules in the crystalline solid state is crucial for understanding the material's bulk properties. X-ray diffraction is a primary tool for this elucidation.
Single-crystal X-ray diffraction provides precise data on the three-dimensional arrangement of atoms within a crystal lattice. carleton.edu For the related compound, tris-hexafluoroacetylacetonate of aluminum, Al(hfa)3, a single crystal X-ray study has determined its structure. researchgate.net The complex crystallizes in the trigonal system with the P-3c1 space group. researchgate.net The structures are composed of neutral molecules where the metal atom coordinates with six oxygen atoms from the three β-diketone ligands. researchgate.net
While extensive studies on the polymorphic forms of aluminum trifluoroacetylacetonate are not widely reported, the non-fluorinated analog, tris(acetylacetonato)aluminium(III) or Al(acac)3, is known to exist in different crystalline forms, such as the α- and δ-modifications. researchgate.net The α-modification crystallizes in the monoclinic space group P21/c. researchgate.netniscpr.res.in The potential for polymorphism in the fluorinated compound remains an area for further investigation.
Table 1: Crystallographic Data for Tris-hexafluoroacetylacetonate of Aluminum (Al(hfa)3)
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | P-3c1 |
| a (Å) | 17.8944(11) |
| c (Å) | 12.4061(11) |
| V (ų) | 3440.3(4) |
| Z | 6 |
| R-factor | 0.076 |
Data sourced from a study on the crystal structures of tris-hexafluoro-acetylacetonates of aluminum and scandium. researchgate.net
In the solid state, the central aluminum atom in these complexes is hexacoordinated. researchgate.netniscpr.res.in It binds to the three bidentate trifluoroacetylacetonate ligands through their oxygen atoms, resulting in a distorted octahedral geometry. researchgate.netniscpr.res.in The molecule possesses D3 symmetry, a feature common to many octahedral tris(acetylacetonate) complexes. wikipedia.org
In the non-fluorinated Al(acac)3, the Al-O bond lengths are quite uniform, ranging from 1.8764 Å to 1.8855 Å. niscpr.res.in The bite angle of the ligand, represented by the O-Al-O angle within a chelate ring, is approximately 87.2° in the gas phase for the hexafluoroacetylacetonate derivative, indicating a slight deviation from a perfect octahedron. researchgate.net The cis O-Al-O angles in Al(acac)3 range from 88.13° to 91.82°, while the trans O-Al-O angles are close to linear, varying from 177.96° to 179.56°. niscpr.res.in These values signify only a minor distortion of the AlO6 octahedron. niscpr.res.in The trifluoromethyl groups on the ligands can cause significant bending distortions in the chelate rings due to crystal packing forces. researchgate.net
Table 2: Selected Bond Lengths and Angles for Tris(acetylacetonato)aluminium(III)
| Bond/Angle | Value |
|---|---|
| Al(1)-O(2) | 1.8855(10) Å |
| Al(1)-O(22) | 1.8916(10) Å |
| O(12)-Al(1)-O(1) | 177.96(5) ° |
| O(1)-Al(1)-O(22) | 89.64(5) ° |
| O(11)-Al(1)-O(1) | 90.22(4) ° |
Data for the non-fluorinated analog, Al(acac)3. researchgate.net
The way individual molecules pack together in a crystal is governed by non-covalent intermolecular interactions. rsc.org In the crystal structure of Al(hfa)3, the molecules are primarily held together by van der Waals forces. researchgate.net For other metal complexes with the trifluoroacetylacetonate ligand, such as tris(trifluoroacetylacetonato)-manganese(III), a variety of intermolecular interactions have been identified. up.ac.za These include F···F and F···H non-covalent interactions where the distance between the involved atoms is less than the sum of their van der Waals radii. up.ac.za These interactions are significant in directing and stabilizing the molecular packing in the solid state. up.ac.za In contrast, the crystal structure of the non-fluorinated Al(acac)3 features C-H···O interactions that link each molecule to three neighboring molecules. niscpr.res.in
Solution-State Conformation and Dynamics
In solution, metal complexes can exhibit dynamic behaviors, including conformational changes and ligand exchange, which are often studied using spectroscopic techniques.
Dynamic NMR spectroscopy is a powerful tool for studying the kinetics of chemical processes. For aluminum trifluoroacetylacetonate, ligand exchange kinetics show different mechanistic pathways compared to their non-fluorinated counterparts. evitachem.com The presence of electron-withdrawing fluorine atoms on the ligand accelerates the complexation rates. evitachem.com
The interaction between a solute and the solvent can significantly influence the solute's properties and reactivity. Calorimetric studies on the non-fluorinated Al(acac)3 have measured the enthalpies of solution in various solvents like acetone (B3395972), benzene, and chloroform. rsc.org These studies revealed a specific solvent-solute interaction with chloroform, on the order of 25 kJ/mol. rsc.org
NMR studies have also been employed to probe solvation. In coordinating solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), aluminum acetylacetonate (B107027) can react to form cationic complexes. cdnsciencepub.com The study of solvent extraction using various fluorine-containing β-diketones further highlights the importance of the ligand structure and solvent choice in the behavior of these metal complexes in solution. dtic.mil
Theoretical Insights into Structure and Bonding
Theoretical calculations have become indispensable tools for complementing experimental data and providing a deeper understanding of the molecular and electronic properties of aluminum trifluoroacetylacetonate, Al(tfac)₃. These computational methods allow for the exploration of geometric parameters, electronic structure, and dynamic behavior that can be challenging to probe experimentally.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
The electronic structure of Al(tfac)₃ has also been probed using DFT. These calculations provide insights into charge distribution, the nature of the metal-ligand bonding, and the energies of molecular orbitals. nih.gov Population analysis methods, such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO), have been used to quantify the charge distribution and the strength of the aluminum-oxygen bonds. nih.gov Furthermore, DFT has been used to analyze the effects of substituting methyl (CH₃) groups with trifluoromethyl (CF₃) groups by comparing the structural and vibrational data of Al(tfac)₃ with its non-fluorinated counterpart, aluminum acetylacetonate (Al(acac)₃). nih.gov
The choice of functional and basis set is crucial for obtaining accurate results in DFT calculations. rsc.org For transition metal complexes, hybrid functionals like PBE0 have shown excellent performance when combined with a triple-zeta basis set and corrections for dispersion and relativistic effects. rsc.org While DFT is a versatile tool, it's important to note that for certain systems, especially those with significant charge-transfer character, standard functionals may not be adequate, and specialized methods like Coulomb-attenuated DFT might be necessary for accurate predictions of electronic properties. nih.gov
Table 1: Representative DFT Calculation Parameters for Metal Acetylacetonate Complexes
| Parameter | Value/Method | Description |
| Functional | B3LYP | A hybrid functional commonly used for geometry optimization and electronic structure calculations. nih.gov |
| Basis Set | 6-311G* | A Pople-style basis set that provides a good balance between accuracy and computational cost. nih.gov |
| Geometry Optimization | Quasi-Newton | An algorithm used to find the minimum energy structure of the molecule. google.com |
| Population Analysis | AIM, NBO | Methods used to analyze the electron density and describe bonding and charge distribution. nih.gov |
Ab Initio Calculations for High-Accuracy Bond Lengths and Angles
While DFT is a widely used method, ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide even higher accuracy for geometric parameters, albeit at a greater computational cost. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often considered the "gold standard" for small to medium-sized molecules.
For aluminum trifluoroacetylacetonate, ab initio calculations can be employed to obtain highly accurate predictions of bond lengths and bond angles. These calculations are particularly valuable for validating and refining the results obtained from DFT methods and experimental techniques like X-ray crystallography. For instance, a study on 3-Amino-1-phenyl-2-buten-1-one utilized ab initio calculations alongside DFT to compare with X-ray crystallographic data, demonstrating excellent agreement. researchgate.net
The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set used. Higher levels of theory and larger basis sets generally lead to more accurate results but also require significantly more computational resources. Therefore, a balance must be struck between the desired accuracy and the computational feasibility for a molecule of the size of Al(tfac)₃.
Table 2: Comparison of Theoretical Methods for Geometry Optimization
| Method | Description | Strengths | Limitations |
| DFT | Uses the electron density to calculate the energy of the system. | Favorable cost-to-accuracy ratio, widely applicable. google.com | Accuracy depends on the choice of functional; can have issues with some systems. nih.gov |
| Ab Initio (e.g., MP2, CC) | Based on solving the Schrödinger equation without empirical data. | Can achieve very high accuracy for bond lengths and angles. | Computationally expensive, limited to smaller systems. google.com |
Molecular Dynamics Simulations for Solution Behavior and Conformational Space
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic processes of molecules in different environments, such as in solution. mdpi.com This method is particularly useful for exploring the conformational space of flexible molecules and understanding their behavior over time. mdpi.com
For aluminum trifluoroacetylacetonate, MD simulations can be employed to investigate its behavior in various solvents. This can reveal information about solute-solvent interactions, the stability of different isomers in solution, and the dynamics of ligand exchange processes. The simulations can track the trajectories of individual atoms, allowing for the visualization and analysis of molecular motions and conformational changes.
The choice of force field, which defines the potential energy of the system, is a critical aspect of MD simulations. For metal complexes like Al(tfac)₃, developing an accurate force field that correctly describes the metal-ligand interactions is essential for obtaining meaningful results. The Large-scale Atomic/Molecular Massively Parallel Simulator (LAMMPS) is a common software package used for MD simulations. nih.gov
MD simulations have been successfully applied to study the behavior of various aluminum-containing systems, including the melting behavior of aluminum supercells and the dynamics of aluminum nanopowders. nih.govpolymtl.ca These studies highlight the capability of MD to probe complex dynamic phenomena at the atomic level. While specific MD studies on the solution behavior of Al(tfac)₃ are not extensively reported in the provided search results, the methodology is well-suited for such investigations.
Table 3: Applications of Molecular Dynamics Simulations
| Application | Description |
| Solution Behavior | Simulating the interactions between the solute (Al(tfac)₃) and solvent molecules to understand solvation and dynamic properties. |
| Conformational Analysis | Exploring the different possible spatial arrangements of the molecule and the energy barriers between them. |
| Thermodynamic Properties | Calculating properties such as diffusion coefficients and radial distribution functions to characterize the system's behavior. |
Advanced Spectroscopic Characterization Techniques and Interpretation
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of metal complexes. For aluminum trifluoroacetylacetonate, these methods provide detailed information on the metal-ligand bonds and the internal vibrations of the trifluoroacetylacetonate (tfac) ligand.
The vibrational spectrum of aluminum trifluoroacetylacetonate, [Al(tfac)₃], is characterized by distinct bands corresponding to metal-oxygen (Al-O) stretching and various internal ligand vibrations. In the analogous non-fluorinated compound, aluminum acetylacetonate (B107027) [Al(acac)₃], the Al-O stretching vibrations are typically observed in the 500-390 cm⁻¹ frequency range. nih.govresearchgate.net Theoretical calculations and experimental data for Al(acac)₃ have assigned bands in the region of 450-490 cm⁻¹ to Al³⁺-O coordination bonds. researchgate.net
In fluorinated complexes like Al(tfac)₃, the introduction of the highly electronegative trifluoromethyl (CF₃) group induces significant electronic changes. This electron-withdrawing group strengthens the metal-oxygen bond by decreasing the electron density on the oxygen atoms, which in turn leads to a shift of the Al-O vibrational modes to higher frequencies (wavenumbers) compared to the non-fluorinated counterpart.
The ligand's internal vibrational modes are also prominent. The C=O and C=C stretching vibrations of the chelate ring are particularly sensitive to the electronic environment. In metal acetylacetonates (B15086760), these are often coupled and appear in the 1500-1600 cm⁻¹ region. researchgate.net The C-F stretching and bending modes from the CF₃ group introduce additional strong absorption bands, typically found in the 1100-1300 cm⁻¹ range, which serve as a clear diagnostic marker for fluorination.
A key feature in the vibrational spectra of metal acetylacetonate complexes is the strong coupling between the various vibrational modes within the chelate ring. nih.govresearchgate.net The delocalized π-electron system across the O=C-C-C=O backbone results in the mixing of C=O and C=C stretching vibrations. This coupling gives rise to several distinct bands rather than single, isolated frequencies for each bond type.
In Al(tfac)₃, this coupling persists. The substitution of a methyl group with a trifluoromethyl group alters the symmetry and electronic distribution of the chelate ring, which can modify the nature of this vibrational coupling. The strong electron-withdrawing nature of the CF₃ group affects the entire conjugated system, influencing the force constants of the C=O and C=C bonds and, consequently, the energies and intensities of the coupled vibrations observed in the IR and Raman spectra.
Comparing the vibrational spectra of Al(acac)₃ and Al(tfac)₃ provides clear insights into the electronic effects of fluorine substitution.
Metal-Oxygen Region: The ν(Al-O) bands in Al(tfac)₃ are expected to shift to higher wavenumbers compared to the 490-450 cm⁻¹ region of Al(acac)₃. researchgate.net This "blue shift" is a direct consequence of the inductive effect of the CF₃ group, which strengthens the Al-O bond.
Chelate Ring Stretching: The primary C=O/C=C coupled stretching bands are also affected. The electron-withdrawing CF₃ group tends to pull electron density away from the ring, which can lead to an increase in the vibrational frequencies of these conjugated systems.
CF₃ Vibrations: The spectrum of Al(tfac)₃ is distinguished by the appearance of intense bands associated with the CF₃ group. Strong absorptions corresponding to symmetric and asymmetric C-F stretching modes are typically located in the 1300-1100 cm⁻¹ region, providing a definitive "fingerprint" for the fluorinated ligand.
These comparative analyses underscore how vibrational spectroscopy can be used to sensitively probe the electronic perturbations caused by ligand modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of diamagnetic metal complexes like aluminum trifluoroacetylacetonate. The Al³⁺ ion has a closed-shell electron configuration, resulting in sharp NMR signals that provide a wealth of structural information. azom.commagritek.com
High-resolution NMR in solution provides atomic-level confirmation of the compound's structure and is a primary method for assessing its purity.
¹H NMR: The proton NMR spectrum of Al(tfac)₃ is relatively simple. It is expected to show two signals: a singlet for the methine proton (-CH=) and a singlet for the methyl protons (-CH₃). In the non-fluorinated Al(acac)₃, these signals appear at approximately δ 5.5 ppm and δ 2.0 ppm, respectively. azom.com Due to the strong electron-withdrawing nature of the adjacent CF₃ group, the methine proton in Al(tfac)₃ is anticipated to be deshielded and resonate at a higher chemical shift (downfield) compared to Al(acac)₃. The methyl proton signal is expected to be less affected.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon environments. For Al(tfac)₃, distinct signals are expected for the carbonyl carbon (C=O), the methine carbon (-CH=), the methyl carbon (-CH₃), and the trifluoromethyl carbon (-CF₃). The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts of the carbonyl and methine carbons are expected to be significantly downfield compared to Al(acac)₃ due to the deshielding effect of the CF₃ group.
¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for this compound. nih.gov The three fluorine atoms of the CF₃ group are equivalent, giving rise to a single resonance. The chemical shift for trifluoroacetyl groups typically falls in the range of -65 to -75 ppm (relative to CFCl₃). rsc.org The presence of a single, sharp peak in this region is a strong indicator of the compound's identity and purity.
²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, but in the highly symmetric octahedral environment of Al(tfac)₃, it gives a reasonably sharp signal. nih.gov For hexacoordinated aluminum complexes like Al(acac)₃, the chemical shift is typically observed near 0 ppm. chegg.comrsc.org A similar chemical shift is expected for Al(tfac)₃, confirming the coordination number and geometry of the aluminum center.
The following table summarizes the expected and known NMR data for Al(tfac)₃ and its non-fluorinated analog.
| Nucleus | Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Al(acac)₃ | -CH= | ~5.5 azom.com | Singlet |
| -CH₃ | ~2.0 azom.com | Singlet | ||
| Al(tfac)₃ | -CH= | > 5.5 | Downfield shift due to CF₃ | |
| -CH₃ | ~2.1-2.3 | Slight downfield shift | ||
| ¹³C | Al(acac)₃ | C=O | ~191 | |
| -CH= | ~100 | |||
| -CH₃ | ~27 | |||
| Al(tfac)₃ | C=O | > 191 | Downfield shift due to CF₃ | |
| -CH= | > 100 | Downfield shift due to CF₃ | ||
| -CH₃ | ~25-28 | |||
| -CF₃ | ~117 | Quartet (¹JCF ≈ 280 Hz) | ||
| ¹⁹F | Al(tfac)₃ | -CF₃ | -65 to -75 rsc.org | Singlet |
| ²⁷Al | Al(acac)₃ | Al³⁺ | ~0 rsc.org | Hexacoordinated Al |
| Al(tfac)₃ | Al³⁺ | ~0 | Hexacoordinated Al |
Table is based on data from cited sources and established chemical principles.
In the solid state, NMR spectra are broadened by anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar and quadrupolar couplings. solidstatenmr.org.ukresearchgate.net Magic-Angle Spinning (MAS) is a technique used to average these interactions, yielding high-resolution spectra similar to those obtained in solution. Solid-state MAS-NMR is exceptionally useful for characterizing polymorphism, where a compound exists in different crystal structures.
Polymorphic Characterization: Different polymorphs of Al(tfac)₃ will have distinct packing arrangements and slightly different molecular conformations. These structural differences translate into variations in the local electronic environment of each nucleus. Consequently, each polymorph will exhibit a unique set of isotropic chemical shifts in its MAS-NMR spectrum. For instance, the ¹³C and ¹⁹F signals may appear at slightly different frequencies for each crystalline form, allowing for their unambiguous identification and quantification in a mixed sample. nih.govnih.gov
Anisotropic Interactions: While MAS averages anisotropic interactions, specialized experiments can measure them. solidstatenmr.org.uk The quadrupolar interaction of the ²⁷Al nucleus is particularly sensitive to the symmetry of its local environment. The quadrupolar coupling constant (Cq) and asymmetry parameter (η) are directly related to the electric field gradient at the nucleus. rsc.org Since different polymorphs have different crystal symmetries, they will yield distinct ²⁷Al quadrupolar parameters. Analyzing the line shape of the ²⁷Al signal and its spinning sidebands in a MAS-NMR spectrum allows for the extraction of these parameters, providing a detailed fingerprint of the crystalline phase. rsc.orgacs.org This makes ²⁷Al solid-state NMR a powerful probe for distinguishing between different polymorphic forms of aluminum trifluoroacetylacetonate.
Computational Prediction of NMR Chemical Shifts to Aid Structural Assignment
Computational chemistry provides a powerful tool for the structural elucidation of complex molecules like aluminum trifluoroacetylacetonate. nih.gov Density Functional Theory (DFT) has become a standard method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organometallic compounds. nih.govrsc.org This approach is particularly useful in assigning complex spectra or distinguishing between possible isomers. nih.gov
The typical methodology involves several steps. First, the geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, APFD) and basis set (e.g., 6-31+G(d), 6-311+G(2d,p)). nih.govresearchgate.net Following optimization, NMR shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.govresearchgate.net For complex systems, it's often necessary to consider conformational flexibility and the effects of the solvent, which can be modeled using implicit solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). researchgate.netescholarship.org
Studies on the related compound, aluminum acetylacetonate (Al(acac)₃), have shown that DFT calculations of chemical shieldings can successfully explain discrepancies between X-ray crystallography and solid-state NMR data. nih.gov By simulating spectra from calculated chemical shifts, a better correlation between experimental and structural data can be achieved. nih.gov For aluminum trifluoroacetylacetonate, this predictive power is crucial for assigning the ¹H, ¹³C, and ¹⁹F signals, especially for confirming the facial (fac) and meridional (mer) isomers, if they exist. The accuracy of these predictions allows for a high degree of confidence in structural assignments, with reported correlations between experimental and calculated shifts often exceeding 99% for ¹³C-NMR. researchgate.net
Table 1: Typical Parameters for Computational NMR Prediction
| Parameter | Description | Common Methods/Levels of Theory |
|---|---|---|
| Geometry Optimization | Finding the lowest energy structure of the molecule. | DFT (e.g., B3LYP, APFD) with basis sets like 6-31G* or 6-311+G(d,p). nih.govresearchgate.net |
| NMR Calculation | Calculation of nuclear magnetic shielding tensors. | GIAO (Gauge-Including Atomic Orbital) method. nih.gov |
| Solvent Effects | Accounting for the influence of the solvent on molecular geometry and electronic structure. | IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). researchgate.net |
| Referencing | Conversion of absolute shielding values to chemical shifts relative to a standard. | Calculation of the shielding for a reference standard (e.g., TMS) at the same level of theory. nih.gov |
Mass Spectrometry Techniques
Electron Ionization and Chemical Ionization Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Electron Ionization (EI) and Chemical Ionization (CI) are fundamental mass spectrometry techniques for determining the molecular weight and elucidating the fragmentation pathways of volatile compounds like aluminum trifluoroacetylacetonate. uvic.canih.gov EI-MS involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation, which provides a characteristic "fingerprint" for the compound. nih.govnih.gov
For metal acetylacetonate complexes, the primary fragmentation pathway observed under EI conditions is the sequential loss of the organic ligands. rsc.org In the analogous compound, aluminum acetylacetonate, dissociative ionization begins with the rupture of the metal-ligand bond to form the [Al(acac)₂]⁺ ion. rsc.orgrsc.org This initial loss is then followed by further fragmentation of the remaining ligands or the loss of the second ligand.
Given the structure of aluminum trifluoroacetylacetonate, a similar fragmentation pattern is expected. The molecular ion, [Al(tfac)₃]⁺, would first lose one trifluoroacetylacetonate radical ligand to form the abundant [Al(tfac)₂]⁺ ion. Subsequent fragmentations would involve the loss of the second ligand to give [Al(tfac)]⁺ or fragmentation within the ligand itself, such as the loss of species like ·CF₃, CO, or other neutral fragments.
Chemical Ionization (CI) is a softer ionization technique that uses a reagent gas (like methane) to produce protonated molecules [M+H]⁺ or adduct ions. nih.gov This method results in less fragmentation and often a more prominent molecular ion or pseudo-molecular ion peak, which is useful for confirming the molecular weight.
Table 2: Predicted Key Ions in the EI Mass Spectrum of Aluminum Trifluoroacetylacetonate
| Ion | Proposed Formula | Description |
|---|---|---|
| [Al(tfac)₃]⁺ | [C₁₅H₁₂AlF₉O₆]⁺ | Molecular Ion |
| [Al(tfac)₂]⁺ | [C₁₀H₈AlF₆O₄]⁺ | Loss of one tfac ligand |
| [Al(tfac)]⁺ | [C₅H₄AlF₃O₂]⁺ | Loss of two tfac ligands |
Study of Gas-Phase Ion Chemistry and Thermal Decomposition Products
The study of gas-phase ion chemistry and thermal decomposition provides critical insights into the stability and reaction mechanisms of precursors used in processes like Chemical Vapor Deposition (CVD). rsc.org Studies on the thermal decomposition of the closely related aluminum acetylacetonate (Al(acac)₃) in a microreactor, analyzed by techniques such as photoionization mass spectrometry, reveal complex reaction pathways that serve as a model for aluminum trifluoroacetylacetonate. rsc.orgrsc.org
When Al(acac)₃ is heated, it undergoes decomposition rather than simple sublimation. rsc.org The primary decomposition channel involves an intramolecular hydrogen transfer, leading to the elimination of one ligand as neutral acetylacetone (B45752) (acacH) and the formation of a metal-containing intermediate, Al(acac)₂(C₅H₆O₂). rsc.orgrsc.org This intermediate has lost a proton from one of the methyl groups of a remaining ligand.
Further heating leads to the breakdown of these primary products into smaller, volatile species. rsc.org Major secondary decomposition products identified for the Al(acac)₃ system include acetone (B3395972) (C₃H₆O) and ketene (B1206846) (C₂H₂O). rsc.org Other identified products include various hydrocarbons and oxygenated species. rsc.org It is highly probable that aluminum trifluoroacetylacetonate undergoes analogous decomposition pathways, producing trifluoroacetylacetone and related fluorinated secondary products. The investigation of these gas-phase reactions is crucial for understanding and controlling the deposition of aluminum-containing thin films. rsc.org
Table 3: Potential Thermal Decomposition Products of Aluminum Trifluoroacetylacetonate (by analogy to Al(acac)₃)
| Product Type | Example Species | Source |
|---|---|---|
| Primary Product (Ligand) | 1,1,1-Trifluoro-2,4-pentanedione (tfacH) | Loss of a neutral ligand. rsc.org |
| Primary Product (Al-containing) | Al(tfac)₂(C₅H₃F₃O₂) | Intramolecular rearrangement and ligand loss. rsc.orgrsc.org |
| Secondary Products | Trifluoroacetone, Ketene | Decomposition of primary products. rsc.org |
Electronic Absorption and Emission Spectroscopy
UV-Visible Absorption Spectroscopy for Electronic Transitions and Ligand Field Analysis
UV-Visible absorption spectroscopy is used to probe the electronic transitions within a molecule. masterorganicchemistry.com For aluminum trifluoroacetylacetonate, the absorption spectrum is dominated by transitions occurring within the trifluoroacetylacetonate ligands, as the Al³⁺ ion has a closed-shell [Ne] electronic configuration and thus no d-d transitions. researchgate.net
The trifluoroacetylacetonate ligand, a β-diketonate, possesses both π and non-bonding (n) electrons associated with its carbonyl groups and conjugated system. The UV-Vis spectrum typically shows two main types of transitions:
π → π* Transitions: These are high-intensity absorptions, usually occurring at shorter wavelengths (higher energy) in the UV region. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized system of the chelate ring. masterorganicchemistry.com
n → π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths (lower energy) compared to the π → π* transitions. masterorganicchemistry.com They involve the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital.
In the related Al(acac)₃ complex, strong absorption bands are observed in the UV region, with a prominent band around 32,500 cm⁻¹ (~308 nm), which is assigned to a π → π* transition of the ligand. researchgate.net The introduction of the electron-withdrawing CF₃ group in the tfac ligand is expected to shift these absorption bands (a hypsochromic or bathochromic shift depending on the specific transition).
Table 4: Typical Electronic Transitions in Aluminum Trifluoroacetylacetonate
| Transition Type | Orbitals Involved | Expected Spectral Region | Relative Intensity |
|---|---|---|---|
| π → π* | Promotion of an electron from a π bonding to a π* antibonding orbital. | High Energy (UV) | High |
Photoluminescence Spectroscopy for Excited State Properties (if relevant to specific derivatives)
Photoluminescence (PL) spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Simple aluminum(III) complexes with β-diketonate ligands, such as aluminum trifluoroacetylacetonate, are generally not considered to be strongly luminescent. The Al³⁺ ion itself is not emissive, and any luminescence must originate from the ligand.
The excited states generated by UV absorption (as described in 4.4.1) can relax through non-radiative pathways (like heat dissipation) or radiative pathways (fluorescence or phosphorescence). For many simple aluminum complexes, non-radiative decay is the dominant process, resulting in very low or negligible photoluminescence quantum yields. researchgate.net
However, research on other aluminum complexes has shown that their photophysical properties can be significantly altered by modifying the substituents on the metal center. researchgate.net For instance, replacing alkyl groups with halides on an aluminum-ligand framework can switch the molecule from being non-luminescent to exhibiting significant fluorescence and even room-temperature phosphorescence (RTP). researchgate.net This is often attributed to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), from which phosphorescence occurs. While aluminum trifluoroacetylacetonate itself may not be highly luminescent, specific derivatives could be engineered to possess desirable emissive properties by tuning the electronic structure of the ligand or the coordination sphere of the aluminum ion. researchgate.net
Reaction Mechanisms and Kinetic Investigations
Ligand Substitution and Exchange Kinetics
The exchange of trifluoroacetylacetonate ligands on an aluminum center is a dynamic process influenced by several factors, including the mechanistic pathway, the nature of the ligands, and the presence of catalysts.
Ligand substitution reactions in aluminum β-diketonate complexes, including aluminum trifluoroacetylacetonate, can proceed through various mechanistic pathways: dissociative (D), associative (A), and interchange (I). youtube.com For aluminum trifluoroacetylacetonate, a dissociative interchange mechanism is often suggested for the displacement of solvent molecules or other ligands during its synthesis. evitachem.com
In-depth studies on the related aluminum acetylacetonate (B107027) complex suggest that the rate-determining step in acid-catalyzed ligand exchange is the breaking of the first aluminum-oxygen bond, leading to the formation of an intermediate with a "dangling" monodentate ligand. cdnsciencepub.comcdnsciencepub.com This indicates a mechanism that leans towards a dissociative character. The process can be initiated by the protonation of the ligand. cdnsciencepub.comcdnsciencepub.com In contrast to earlier suggestions of protonation on the oxygen atom, evidence points towards initial protonation on the central carbon atom of the acetylacetonate ligand. cdnsciencepub.comcdnsciencepub.com Intramolecular rearrangements in these aluminum(III) β-diketonate complexes are thought to occur via twisting motions rather than bond rupture mechanisms. cdnsciencepub.comcdnsciencepub.com
The general mechanisms can be summarized as:
Dissociative (D): The coordination number of the complex decreases in the rate-determining step as a ligand departs before the new ligand enters. youtube.com
Associative (A): The coordination number increases in the rate-determining step as the incoming ligand attacks the complex to form a higher-coordinate intermediate. youtube.com
Interchange (I): This mechanism is a concerted process where the entering and leaving ligands are exchanged in a single step, without a distinct intermediate. It can have associative (Ia) or dissociative (Id) character depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving ligand in the transition state. youtube.com
The kinetics of ligand substitution are significantly affected by the electronic and steric properties of the ligands.
Fluorination and Ligand Basicity: The presence of electron-withdrawing fluorine atoms in the trifluoroacetylacetonate ligand enhances the electrophilicity of the central aluminum ion. This electronic effect leads to accelerated complexation rates compared to non-fluorinated analogues like aluminum acetylacetonate. evitachem.com The fluorination reduces the activation energy barrier for ligand displacement by approximately 15-20 kJ/mol. evitachem.com
Steric Hindrance: The steric bulk of the ligands plays a crucial role in determining the reaction rate and the geometry of the resulting complex. evitachem.comnih.govresearchgate.net Larger, bulkier groups can impede the approach of an incoming nucleophile, thereby slowing down the reaction. nih.govnih.gov The steric profile of the trifluoroacetylacetonate ligand influences the substitution geometry during complex formation. evitachem.com Both electronic and steric effects dictate whether a four- or five-coordinate aluminum complex is formed. ntnu.edu.tw While steric hindrance is a known factor, some studies suggest that electronic effects may play a more dominant role in determining the coordination environment of the aluminum center. ntnu.edu.tw
The interplay of these factors is critical in tuning the reactivity of aluminum complexes for specific applications. For instance, in the context of polymerization catalysis, the steric hindrance of the porphyrin ligand in aluminum porphyrin complexes was strategically used to enhance the selectivity of the copolymerization of CO2 and propylene (B89431) oxide. researchgate.net
The kinetics of ligand exchange in aluminum β-diketonate complexes can be significantly accelerated by the presence of acids or Lewis bases.
Acid Catalysis: The ligand exchange reactions of aluminum acetylacetonate are known to be catalyzed by acids, with trifluoroacetic acid being a commonly studied catalyst. cdnsciencepub.comcdnsciencepub.com The initial step of the reaction involves the protonation of the ligand. cdnsciencepub.comcdnsciencepub.com This protonation facilitates the cleavage of the Al-O bond, leading to the formation of an intermediate with a dangling ligand, which is the slow step in the exchange process. cdnsciencepub.comcdnsciencepub.com
Lewis Base Catalysis: In the presence of coordinating solvents, which act as Lewis bases (e.g., dimethylformamide, dimethyl sulfoxide (B87167), acetone), the reaction of aluminum acetylacetonate with trifluoroacetic acid can proceed further to form cationic complexes. cdnsciencepub.com The formation of four- and five-coordinate cationic aluminum complexes is influenced by the nature of the Lewis base. uky.edu
The catalytic effect of these species highlights the sensitivity of the ligand exchange dynamics to the chemical environment.
Thermal Decomposition Studies
The thermal decomposition of aluminum trifluoroacetylacetonate is a key process in its application for depositing thin films of aluminum oxide via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
The gas-phase thermal decomposition of aluminum trifluoroacetylacetonate is a complex process that leads to the formation of aluminum oxide. Studies on the thermal decomposition of Al(tfa)₃ in an inert argon atmosphere have shown that it results in the deposition of aluminum oxide (Al₂O₃) films, albeit with significant carbon contamination. dtic.mil The carbon content in these films tends to increase with the deposition temperature. dtic.mil
Insights into the decomposition mechanism can be gained from studies of the closely related aluminum acetylacetonate, Al(acac)₃. The gas-phase decomposition of Al(acac)₃ is considered the rate-limiting step for the growth of Al₂O₃ films in Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.org The thermal decomposition of Al(acac)₃ is initiated by the rupture of the bond to an acetylacetonate ligand. rsc.orgresearchgate.netrsc.orgnih.gov Several decomposition pathways have been proposed, including one that involves the cleavage of the enolic C-O bond and an intramolecular hydrogen atom rearrangement. rsc.org Another proposed pathway for β-diketonate ligands to yield metal oxides involves a series of steps that can be influenced by altering the R-groups on the ligand to lower the activation energy. researchgate.net
The quality and purity of the resulting aluminum oxide film are highly dependent on the decomposition pathway and the effective removal of carbon- and fluorine-containing byproducts.
The characterization of the products formed during the thermal decomposition of aluminum trifluoroacetylacetonate is crucial for understanding and optimizing the deposition process.
Condensed-Phase Products: For the thermal decomposition of Al(tfa)₃, the primary condensed-phase product is aluminum oxide (Al₂O₃). dtic.mil However, a significant amount of carbon is also incorporated into the film. dtic.mil X-ray Photoelectron Spectroscopy (XPS) analysis has confirmed the presence of aluminum bonded to oxygen in the form of Al₂O₃ in these deposits. dtic.mil
Gaseous Decomposition Products: While specific studies quantifying the full range of gaseous products from Al(tfa)₃ decomposition are limited, extensive research on the analogous Al(acac)₃ provides a likely spectrum of byproducts. The thermal decomposition of Al(acac)₃ in the gas phase yields a multitude of products. Early studies identified carbon dioxide and acetone (B3395972) as major decomposition products, with traces of acetylacetone (B45752). rsc.org More recent and detailed investigations using techniques like double imaging photoelectron photoion coincidence spectroscopy (i²PEPICO) have identified up to 49 different species in the gas phase. rsc.orgresearchgate.netrsc.orgnih.gov
The major initial products from Al(acac)₃ decomposition above 600 K are reported to be aluminum bis(diketo)acetylacetonate-H (Al(C₅H₇O₂)C₅H₆O₂) and acetylacetone (C₅H₈O₂). rsc.orgresearchgate.netrsc.org Secondary decomposition products include acetylallene (C₅H₆O), acetone (C₃H₆O), and ketene (B1206846) (C₂H₂O). rsc.orgresearchgate.netrsc.org A second decomposition channel for Al(acac)₃ has also been proposed, yielding Al(OH)₂(C₅H₇O₂) and a substituted pentalene (B1231599) ring species (C₁₀H₁₂O₂). rsc.orgresearchgate.netrsc.org
A summary of key decomposition products identified for Al(acac)₃, which are likely analogous for Al(tfa)₃ with appropriate fluorination, is provided in the table below.
Table 1: Identified Gaseous Decomposition Products of Aluminum Acetylacetonate
| Product Type | Species | Chemical Formula | m/z | Reference |
|---|---|---|---|---|
| Primary Aluminum-Containing | Aluminum bis(diketo)acetylacetonate-H | Al(C₅H₇O₂)C₅H₆O₂ | 224 | rsc.orgresearchgate.netrsc.org |
| Primary Aluminum-Containing | Aluminum dihydroxide acetylacetonate | Al(OH)₂(C₅H₇O₂) | - | rsc.orgresearchgate.netrsc.org |
| Primary Organic | Acetylacetone | C₅H₈O₂ | - | rsc.org |
| Secondary Organic | Acetone | C₃H₆O | - | rsc.orgresearchgate.netrsc.org |
| Secondary Organic | Carbon Dioxide | CO₂ | - | rsc.org |
| Secondary Organic | Ketene | C₂H₂O | - | rsc.orgresearchgate.netrsc.org |
| Secondary Organic | Acetylallene | C₅H₆O | - | rsc.orgresearchgate.netrsc.org |
| Secondary Organic | Substituted pentalene ring species | C₁₀H₁₂O₂ | - | rsc.orgresearchgate.netrsc.org |
For aluminum trifluoroacetylacetonate, the decomposition would be expected to produce fluorinated analogues of these compounds.
Kinetic Parameters of Thermal Degradation (Activation Energies, Pre-exponential Factors)
Detailed kinetic parameters, specifically activation energies (Ea) and pre-exponential factors (A), for the thermal degradation of aluminum trifluoroacetylacetonate are not extensively documented in publicly accessible literature. However, insights can be drawn from its close analog, aluminum acetylacetonate [Al(acac)₃].
Table 1: Representative Kinetic Parameters for Thermal Decomposition of Related Aluminum Compounds
| Compound/Process | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Reaction Mechanism/Order |
| Gibbsite (Al(OH)₃) to Boehmite | 243 | 3.73 x 10²² | Second-order (F2) |
| Boehmite to Alumina (B75360) | 296 | 1.82 x 10¹⁹ | 3/2 rate order (F3/2) |
| AlH₃ Dehydrogenation | ~100 | Not specified | Avrami-Erofeev |
Computational Fluid Dynamics (CFD) Modeling of Reactor Environments for Decomposition
Computational Fluid Dynamics (CFD) is a powerful tool for simulating the environment within a chemical vapor deposition (CVD) reactor, providing insights into fluid flow, heat transfer, and chemical reactions. For the decomposition of metal-organic precursors like aluminum trifluoroacetylacetonate, CFD modeling can predict deposition rates and film uniformity by simulating the complex interplay between precursor transport in the gas phase and its subsequent decomposition reactions on the substrate surface.
While specific CFD studies focused solely on aluminum trifluoroacetylacetonate are scarce, research on the closely related aluminum acetylacetonate (Al(acac)₃) demonstrates the utility of this approach. rsc.org In such models, the reactor geometry, inlet gas flow rates, temperature profiles, and pressure are defined as boundary conditions. The model then solves the governing equations for mass, momentum, energy, and species transport. A critical component of the CFD model is the chemical kinetics mechanism, which includes the gas-phase and surface reactions of the precursor. researchgate.net
For Al(tfac)₃, a CFD model would incorporate its physical properties (e.g., vapor pressure, diffusion coefficients) and its thermal decomposition kinetics. The model could predict the concentration profile of the precursor within the reactor, identify potential gas-phase nucleation, and optimize process parameters to achieve desired film characteristics. The lack of detailed, experimentally validated kinetic data for Al(tfac)₃ decomposition remains a significant challenge for developing highly accurate CFD simulations. rsc.org
Hydrolysis and Solvolysis Pathways
The stability of aluminum trifluoroacetylacetonate in the presence of solvents, particularly protic solvents like water and alcohols, is a critical aspect of its chemistry, influencing its synthesis, storage, and application.
Stability and Degradation Kinetics in Protic Solvents
Aluminum trifluoroacetylacetonate exhibits moderate stability in aprotic solvents but is susceptible to hydrolysis and solvolysis in protic media. The central aluminum atom is coordinated to three bidentate trifluoroacetylacetonate ligands, forming a coordinatively saturated and neutral complex. However, the Al-O bonds possess significant ionic character, making them susceptible to attack by nucleophiles, including water.
The presence of electron-withdrawing trifluoromethyl (-CF₃) groups on the acetylacetonate ligand increases the partial positive charge on the carbonyl carbons and enhances the Lewis acidity of the aluminum center compared to the non-fluorinated Al(acac)₃. This increased acidity makes the aluminum center more susceptible to nucleophilic attack by solvent molecules.
In protic solvents, the degradation process is initiated by the coordination of a solvent molecule to the aluminum center, followed by the protonation and eventual displacement of a trifluoroacetylacetonate ligand. The kinetics of this degradation would depend on factors such as temperature, pH, and the nature of the protic solvent. Detailed kinetic studies quantifying the rate constants for the hydrolysis or solvolysis of Al(tfac)₃ are not widely reported in the literature.
Mechanisms of Aluminum Hydroxide (B78521) Formation from Trifluoroacetylacetonate Precursors
The hydrolysis of aluminum trifluoroacetylacetonate ultimately leads to the formation of aluminum hydroxides and hydrated alumina species. This process is of interest in the synthesis of alumina materials via sol-gel routes. The mechanism involves a stepwise substitution of the trifluoroacetylacetonate ligands by hydroxide groups.
The mechanism proceeds through several stages:
Initial Hydrolysis: A water molecule attacks the Lewis acidic aluminum center, leading to the opening of one of the chelate rings and the formation of a hydrated intermediate.
Ligand Displacement: The protonated ligand is subsequently displaced. This step may be catalyzed by acid or base. In neutral water, this process occurs slowly, but the rate increases significantly with changes in pH.
Condensation: As more ligands are replaced by hydroxide groups, intermediate species such as [Al(tfac)₂(OH)] and [Al(tfac)(OH)₂] are formed. These species can then undergo condensation reactions (olation), where a hydroxide group bridges two aluminum centers, eliminating a water molecule and forming Al-O-Al linkages.
Precipitation: Continued hydrolysis and condensation lead to the formation of larger oligomeric and polymeric species, eventually resulting in the precipitation of amorphous aluminum hydroxide, which may subsequently crystallize into more stable forms like gibbsite or bayerite upon aging. icm.edu.plmdpi.com
The specific pathway and the nature of the final aluminum hydroxide product are influenced by reaction conditions such as precursor concentration, temperature, pH, and the presence of other coordinating species.
Electrophilic and Nucleophilic Reactivity at the Chelate Ring and Metal Center
The coordinated trifluoroacetylacetonate ligand in Al(tfac)₃ possesses a reactivity pattern distinct from the free ligand, enabling a range of electrophilic and nucleophilic reactions.
The chelate ring has an aromatic-like character and can undergo quasi-aromatic electrophilic substitution reactions. However, the strong electron-withdrawing effect of the two trifluoromethyl groups (in the case of aluminum tris(hexafluoroacetylacetonate)) or one trifluoromethyl group (in Al(tfac)₃) deactivates the ring towards electrophilic attack compared to Al(acac)₃. Conversely, this electron deficiency makes the ring carbons, particularly the central (γ) carbon, more susceptible to nucleophilic attack.
Electrophilic Attack: While deactivated, reactions with strong electrophiles might still be possible, though no specific examples for Al(tfac)₃ are readily found. For related metal acetylacetonates (B15086760), reactions like halogenation, nitration, and acylation at the central carbon of the chelate ring are known.
Nucleophilic Attack: The aluminum center itself is a Lewis acidic site and the primary point of nucleophilic attack, as discussed under hydrolysis. Nucleophiles can also attack the carbonyl carbons of the chelate ring. This can lead to ligand degradation or transformation. General examples in organometallic chemistry show that nucleophiles like hydrides, carbanions, or alkoxides can attack coordinated ligands. youtube.com For Al(tfac)₃, the increased electrophilicity of the carbonyl carbons due to the -CF₃ group would make such attacks more favorable compared to Al(acac)₃, potentially leading to ring-opening reactions.
Emerging Research Frontiers and Future Prospects
Rational Design of Next-Generation Aluminum Trifluoroacetylacetonate Precursors
The performance of aluminum trifluoroacetylacetonate as a precursor, particularly in deposition processes, is intrinsically linked to its molecular structure. Researchers are actively pursuing the rational design of new precursors to achieve enhanced volatility, stability, and reactivity.
Ligand Modification: A primary strategy involves the modification of the trifluoroacetylacetonate ligand itself. The introduction of fluorine atoms into the acetylacetonate (B107027) ligand to create trifluoroacetylacetonate significantly alters the compound's properties. The fluorination process reduces the activation energy barrier for synthesis by approximately 15-20 kJ/mol compared to standard acetylacetonate systems, enabling faster coordination at lower temperatures. evitachem.com This modification also enhances the Lewis acidity of the aluminum center, which can accelerate reaction kinetics in catalytic applications. evitachem.com
Further research is focused on creating asymmetric ligands or introducing different functional groups to the ligand backbone. The goal is to fine-tune the precursor's physical properties, such as its melting point and vapor pressure, to match the specific requirements of advanced deposition techniques like Atomic Layer Deposition (ALD).
Alternative Metal Sources and Synthesis Routes: The traditional synthesis of aluminum trifluoroacetylacetonate often starts with aluminum chloride. evitachem.com However, next-generation approaches are exploring more sustainable and cost-effective aluminum sources. One promising avenue is the use of industrial byproducts, such as industrial alum (Al₂(SO₄)₃·16H₂O), as the starting material. niscpr.res.inresearchgate.net This approach not only provides an alternative use for industrial waste but also offers a more economical pathway to the precursor. niscpr.res.inresearchgate.net
Another area of innovation is the development of non-pyrophoric liquid aluminum precursors, such as aluminum tri-sec-butoxide (ATSB). researchgate.net While not a direct trifluoroacetylacetonate, ATSB represents a class of safer, easier-to-handle precursors for depositing aluminum oxide, highlighting a key trend in precursor design away from hazardous materials like trimethylaluminum (B3029685). researchgate.net The principles learned from these alternative precursors can inform the design of future trifluoroacetylacetonate derivatives with improved safety profiles.
| Precursor/Method | Key Feature | Potential Advantage |
| Ligand Fluorination (Al(tfacac)₃) | Stronger Lewis acidity, lower activation energy for synthesis. evitachem.com | Enhanced catalytic activity, lower processing temperatures. evitachem.com |
| Synthesis from Industrial Alum | Utilizes Al₂(SO₄)₃, an industrial byproduct. niscpr.res.inresearchgate.net | Increased sustainability, lower cost. niscpr.res.inresearchgate.net |
| Non-pyrophoric Liquid Precursors (e.g., ATSB) | Liquid state at delivery temperatures, non-pyrophoric nature. researchgate.net | Improved safety, easier handling and storage. researchgate.net |
Integration of In-Situ Characterization with Advanced Computational Modeling
Understanding the complex mechanisms of precursor decomposition and film growth at the atomic level is critical for process optimization. A major frontier in this area is the powerful combination of real-time, in-situ characterization techniques with sophisticated computational modeling.
In-Situ Diagnostic Techniques: Techniques that monitor the deposition process as it happens are invaluable. Researchers utilize a suite of in-situ tools to gain insights into the behavior of aluminum trifluoroacetylacetonate:
X-ray Photoelectron Spectroscopy (XPS): In-situ XPS allows for the analysis of the chemical composition and bonding states at the surface during the initial stages of film growth, preventing atmospheric contamination of the sample. mdpi.com
Quartz Crystal Microbalance (QCM): QCM provides real-time, sub-nanogram mass measurements, allowing for the precise determination of growth rates and the study of surface reactions during ALD and atomic layer etching (ALE). acs.org
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR helps identify surface species and reaction intermediates by tracking vibrational modes, such as the loss of Al-O stretching vibrations and the formation of AlF₃ during etching processes. acs.org
Double Imaging Photoelectron Photoion Coincidence Spectroscopy (i²PEPICO): This advanced mass spectrometry technique, often using synchrotron radiation, allows for the detailed identification of gas-phase species, including reactive intermediates and decomposition products, formed during high-temperature processes like chemical vapor deposition (CVD). rsc.org
Computational Modeling: Complementing these experimental techniques, computational modeling provides a theoretical framework for interpreting the data.
Computational Fluid Dynamics (CFD): CFD is used to model the flow, temperature, and concentration profiles of the precursor within the deposition reactor. rsc.orgrsc.orgmdpi.com This is crucial for understanding how reactor conditions affect the uniformity and quality of the resulting film. rsc.orgmdpi.com
Density Functional Theory (DFT): DFT calculations are employed to investigate reaction mechanisms at the molecular level. ttu.edu For example, DFT can be used to determine the energetics of different decomposition pathways, identify transition states, and simulate the interaction of precursor molecules with the substrate surface. ttu.edu
By integrating the data from in-situ diagnostics with the predictions from CFD and DFT models, researchers can build a comprehensive, multi-scale understanding of the deposition process, from reactor-level fluid dynamics down to atomic-level surface chemistry.
Exploration of Novel Reaction Pathways and Catalytic Cycles
Research into the fundamental chemical reactions of aluminum trifluoroacetylacetonate is uncovering new pathways and potential catalytic applications. Advanced analytical methods have been pivotal in revising previously held assumptions about its decomposition.
Decomposition Pathways: Studies using techniques like i²PEPICO have revealed that the gas-phase thermal decomposition of aluminum acetylacetonate (a close relative of the trifluoro- version) is more complex than simple ligand dissociation. rsc.org At temperatures above 600 K, a major initial decomposition pathway involves an intramolecular hydrogen transfer, leading to the formation of aluminum bis(diketo)acetylacetonate-H and acetylacetone (B45752). rsc.orgrsc.org A secondary pathway can yield species such as Al(OH)₂(C₅H₇O₂) and a substituted pentalene (B1231599) ring. rsc.org The dissociative ionization of the precursor molecule begins at around 8.5 eV, with the initial loss of a single ligand. rsc.orgrsc.org Understanding these specific gas-phase reactions is critical, as they can lead to the formation of particles and impurities that reduce film quality and growth rate. rsc.org
Catalytic Performance: The trifluoroacetylacetonate ligand imparts unique catalytic properties to the aluminum center. The electron-withdrawing nature of the trifluoromethyl groups increases the Lewis acidity of the aluminum ion. This enhanced acidity, combined with labile Al-O coordination bonds, has been shown to significantly improve catalytic efficiency in certain applications. For instance, in rubber vulcanization, Al(tfacac)₃ demonstrates a threefold increase in crosslinking efficiency compared to its non-fluorinated counterpart, aluminum acetylacetonate, at the same loading. evitachem.com This superior performance is attributed to the synergistic effect of stronger Lewis acidity, which accelerates silylation kinetics, and the ability of the coordination bonds to reversibly dissociate under stress. evitachem.com This opens up possibilities for using Al(tfacac)₃ as a catalyst in a wider range of organic syntheses and polymerization reactions.
Development of Sustainable Synthesis and Recycling Methodologies
In line with the global push for green chemistry, significant effort is being directed toward developing more sustainable methods for synthesizing and utilizing aluminum trifluoroacetylacetonate and related compounds.
Green Synthesis Routes: The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. Key strategies include:
Aqueous Synthesis: Developing synthesis methods that use water as a solvent instead of volatile organic compounds is a major goal. The use of metal acetylacetonates (B15086760), including aluminum acetylacetonate, has been demonstrated as an effective precursor source for the aqueous synthesis of robust metal-organic frameworks (MOFs), achieving high yields at room temperature. acs.org
Use of Industrial Byproducts: As mentioned previously, synthesizing aluminum acetylacetonate from industrial alum presents a pathway to valorize an industrial byproduct, reducing waste and cost. niscpr.res.inresearchgate.net
Alternative Reaction Conditions: Research into processes that react metal hydroxides or oxides directly with acetylacetone offers a more environmentally benign route compared to methods using metal salts, which can generate salt byproducts that require disposal. google.comgoogle.com
| Sustainability Approach | Description | Benefit |
| Aqueous MOF Synthesis | Using Al(acac)₃ in water to produce metal-organic frameworks. acs.org | Reduces reliance on organic solvents, environmentally friendly. acs.org |
| Synthesis from Industrial Alum | Employing Al₂(SO₄)₃·16H₂O as the aluminum source. niscpr.res.inresearchgate.net | Valorization of industrial waste, improved process economics. niscpr.res.inresearchgate.net |
| Hydroxide (B78521)/Oxide Feedstock | Reacting Al(OH)₃ or Al₂O₃ directly with the ligand. google.comgoogle.com | Eliminates salt byproducts, leading to a cleaner process. google.comgoogle.com |
While direct recycling methodologies for aluminum trifluoroacetylacetonate are not yet widely established, the development of these sustainable synthesis routes represents a significant step toward a circular economy for this class of chemical compounds. The focus is on creating value from waste streams and designing processes that are inherently cleaner from the outset.
Advanced Applications in Emerging Technologies
The unique properties of aluminum trifluoroacetylacetonate and the high-quality materials derived from it make it an enabling compound for a range of emerging technologies, from energy storage to advanced manufacturing.
Energy Storage: Aluminum is a compelling material for next-generation batteries due to its high theoretical volumetric capacity (four times that of lithium) and its natural abundance. rsc.org However, challenges exist with the complex nature of trivalent aluminum ion intercalation. rsc.org Precursors like Al(tfacac)₃ are crucial for the fabrication of key components in these devices. They can be used in ALD or CVD to deposit ultra-thin, uniform, and defect-free films of aluminum oxide (Al₂O₃). These Al₂O₃ films serve multiple functions:
Protective Coatings: As passivation layers on electrodes to prevent corrosion and unwanted side reactions with the electrolyte. researchgate.net
Dielectric Layers: As the insulating layer in capacitors and other electronic components.
Gate Oxides: In the fabrication of transistors for battery management systems.
High-performance aluminum-ion batteries, which utilize graphitic cathodes and ionic liquid electrolytes, are a promising area of research, having demonstrated capacities of over 112 mAh g⁻¹ with exceptional cycle life. zju.edu.cn The precise manufacturing of the components for such batteries relies on the high-purity films enabled by advanced precursors.
Sensing: The ability to deposit high-quality aluminum films with controlled properties is being leveraged for sensor applications. Aluminum thin-film resistors can function as highly sensitive temperature sensors. researchgate.net These films, which can be deposited using Al(tfacac)₃, exhibit a high temperature coefficient of resistance, making them suitable for compensating for thermal shifts in other sensor systems, such as silicon piezoresistive pressure sensors. researchgate.net The low cost, thermal stability, and corrosion resistance of aluminum make it an attractive material for these applications. researchgate.net
Advanced Manufacturing: The primary application of aluminum trifluoroacetylacetonate is in the advanced manufacturing of microelectronics and functional coatings via CVD and ALD. wikipedia.orgamericanelements.com The ability to deposit conformal, pinhole-free films of aluminum oxide is essential for:
Microelectronics: Creating gate dielectrics, diffusion barriers, and encapsulating layers for integrated circuits and organic light-emitting diodes (OLEDs). upenn.edu
Protective Coatings: Applying hard, corrosion-resistant, and thermally stable coatings on a variety of materials.
Catalysis: The compound itself can act as a catalyst, as seen in rubber vulcanization, and can be used to synthesize catalytic materials like Ru₃Al nanosheets through solvothermal strategies. evitachem.comchemicalbook.com
The ongoing research into new precursors and deposition processes promises to expand the role of aluminum trifluoroacetylacetonate in advanced manufacturing, enabling the fabrication of increasingly complex and high-performance devices and materials.
Q & A
Basic: What are the primary synthetic routes for aluminum trifluoroacetylacetonate, and how can reaction efficiency be optimized?
Aluminum trifluoroacetylacetonate is typically synthesized via ligand exchange reactions between aluminum precursors (e.g., aluminum chloride or alkoxides) and trifluoroacetylacetone (Htfac). Optimization involves:
- Solvent selection : Use anhydrous, aprotic solvents (e.g., THF or toluene) to minimize hydrolysis .
- Stoichiometry : A 1:3 molar ratio of Al³⁺ to Htfac ensures complete ligand coordination.
- Temperature control : Reactions are performed under reflux (60–80°C) to accelerate ligand substitution while avoiding thermal decomposition .
- Purification : Recrystallization from ethanol or hexane yields high-purity crystals. Monitor purity via elemental analysis or NMR .
Basic: What analytical techniques are most effective for characterizing aluminum trifluoroacetylacetonate in solution and solid states?
- Solid-state characterization :
- Solution-phase analysis :
Advanced: How do environmental matrices (e.g., water, soil) influence the detection limits of aluminum trifluoroacetylacetonate degradation products like trifluoroacetic acid (TFA)?
TFA, a persistent degradation product, requires specialized extraction and detection due to its high polarity:
- Sample preparation : Use solid-phase extraction (SPE) with strong anion-exchange cartridges to isolate TFA from interfering ions (e.g., Cl⁻, SO₄²⁻) .
- Chromatography : Hydrophilic interaction liquid chromatography (HILIC) improves retention compared to reversed-phase methods .
- Detection : Couple LC with tandem mass spectrometry (LC-MS/MS) for sensitivity down to 0.1 ng/L . Matrix effects (e.g., humic acids) can suppress ionization; mitigate with isotopic internal standards (e.g, ¹³C-TFA) .
Advanced: What computational methods are suitable for modeling aluminum trifluoroacetylacetonate’s coordination dynamics and reactivity?
- Density functional theory (DFT) : Predicts bond lengths, angles, and electronic structure. Basis sets like 6-31G(d) paired with hybrid functionals (e.g., B3LYP) balance accuracy and computational cost .
- Molecular dynamics (MD) : Simulates solvation effects and ligand exchange kinetics in solvents like ethanol or acetonitrile .
- Challenges : Accurate modeling of fluorine’s electronegativity and aluminum’s variable coordination (4–6) requires relativistic pseudopotentials or all-electron basis sets .
Advanced: How do aluminum trifluoroacetylacetonate’s stability and ligand dissociation kinetics vary under different pH and temperature conditions?
- pH dependence :
- Thermal stability : Decomposes above 150°C, releasing CO₂ and fluorinated byproducts. Thermogravimetric analysis (TGA) coupled with FT-IR monitors decomposition pathways .
Basic: What safety protocols are critical when handling aluminum trifluoroacetylacetonate in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or decomposition vapors (e.g., HF) .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) or moisture, which can trigger exothermic reactions .
Advanced: What contradictory findings exist regarding the environmental persistence of TFA derived from aluminum trifluoroacetylacetonate, and how can they be resolved?
- Contradictions : Some studies report TFA half-lives >50 years in groundwater, while others suggest microbial degradation under anaerobic conditions .
- Resolution strategies :
Advanced: How does aluminum trifluoroacetylacetonate interact with biological systems, and what are the implications for ecotoxicology studies?
- Bioavailability : Al³⁺ released from the complex binds to citrate or phosphate in biological fluids, enhancing cellular uptake .
- Toxicity endpoints :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
